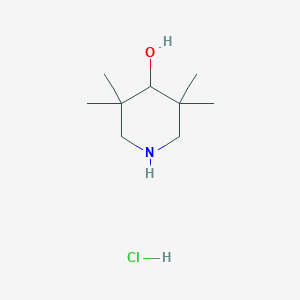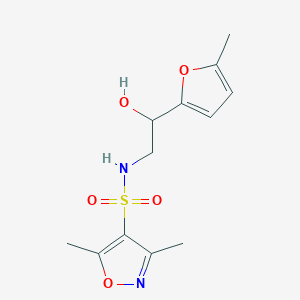![molecular formula C6H10N2O B2757699 1,2-Diazaspiro[2.5]oct-1-en-6-ol CAS No. 2193064-46-7](/img/structure/B2757699.png)
1,2-Diazaspiro[2.5]oct-1-en-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,2-Diazaspiro[2.5]oct-1-en-6-ol” is a chemical compound with the CAS Number: 2193064-46-7 . It has a molecular weight of 126.16 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H10N2O/c9-5-1-3-6(4-2-5)7-8-6/h5,9H,1-4H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a liquid at normal temperatures . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Malaria Research Applications
A novel diazaspiro[3.4]octane series identified from a Plasmodium falciparum screening showed activity against multiple stages of the malaria parasite lifecycle. This series presents an attractive starting point for medicinal chemistry optimization, with compounds exhibiting low nanomolar activity and transmission-blocking properties in malaria research (Le Manach et al., 2021).
Peptide Synthesis Applications
Methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate was synthesized and demonstrated as a novel class of dipeptide synthons, useful in peptide synthesis as a dipeptide building block. This showcases the compound's relevance in creating complex peptide structures (Suter et al., 2000).
Chemical Synthesis and Structural Studies
A study involving the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives via [3+2] cycloaddition of methylenelactams with nitrones revealed insights into the structural differences and conformations of isoxazolidine rings. This research contributes to the understanding of spirocyclic compound synthesis and structural analysis (Chiaroni et al., 2000).
Antitubercular Lead Identification
A study focused on the periphery exploration around the 2,6-diazaspiro[3.4]octane core identified a potent nitrofuran antitubercular lead. This demonstrates the compound's potential in the treatment of tuberculosis through the exploration of molecular periphery and azole substituents (Lukin et al., 2023).
Synthetic Methodology Development
Research on the synthesis of spiro compounds via photoisomerization of spirodiazirines in the presence of alkynes highlighted a novel method for producing spiro-3H-pyrazoles and related structures. This study provides a methodological advancement in the synthesis of spiro compounds, demonstrating the versatility of diazaspiro structures in synthetic chemistry (Gstach & Kisch, 1982).
Safety and Hazards
properties
IUPAC Name |
1,2-diazaspiro[2.5]oct-1-en-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-5-1-3-6(4-2-5)7-8-6/h5,9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIXICOHOKQUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B2757621.png)
![4-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2757622.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2757624.png)

![4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2757628.png)





